molecular formula C21H14IN3 B13915337 2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine

2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B13915337
M. Wt: 435.3 g/mol
InChI Key: KKJKXZFQUCTNQQ-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 777883-39-3) is a high-purity triazine derivative of significant interest in advanced materials research. This compound is characterized as a yellow to pale yellow solid with a molecular weight of 435.27 g/mol and a molecular formula of C21H14IN3 . The iodine atom on the phenyl ring makes it a valuable building block for synthesizing more complex organic structures via metal-catalyzed cross-coupling reactions, facilitating the development of novel materials for applications in organic electronics. Related triazine compounds are widely utilized in the development of organic light-emitting diodes (OLEDs) and as ultraviolet (UV) absorbers in polymer stabilizers . For optimal stability, this product should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H14IN3

Molecular Weight

435.3 g/mol

IUPAC Name

2-(4-iodophenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C21H14IN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H

InChI Key

KKJKXZFQUCTNQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)I)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Alkylation Method via Cyanuric Chloride Intermediate

  • Step 1: Formation of 2-chloro-4,6-diphenyl-1,3,5-triazine

    Cyanuric chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum trichloride in an organic solvent to yield 2-chloro-4,6-diphenyl-1,3,5-triazine. This reaction typically occurs under controlled temperature (around 100°C) for extended periods (~20 hours) to ensure completion.

  • Step 2: Nucleophilic Substitution with 4-Iodophenyl Derivative

    The 2-chloro intermediate is then subjected to nucleophilic substitution with 4-iodophenol or a related nucleophile to introduce the 4-iodophenyl moiety at the 2-position. This step can be performed without intermediate purification by raising the temperature and adding the nucleophile directly to the reaction mixture.

  • Catalysts and Conditions

    Aluminum trichloride is used as the catalyst in both steps, and solvents such as 1,2-dichlorobenzene or dichloromethane are common. The reaction is typically conducted under inert atmosphere to prevent side reactions.

  • Advantages

    This method offers a relatively short synthetic route with moderate to high yields and reduced waste generation by employing a one-pot strategy that minimizes catalyst usage and acidic wastewater production.

Copper-Catalyzed Cross-Coupling Reactions

  • Reaction Overview

    The 2-chloro-4,6-diphenyl-1,3,5-triazine intermediate can undergo copper-catalyzed Ullmann-type coupling with 4-iodophenyl derivatives to form the target compound. Copper acetate or copper powder serves as the catalyst, with bases such as potassium carbonate or cesium carbonate facilitating the reaction.

  • Reaction Conditions

    The reaction is carried out in solvents like toluene, acetonitrile, or dichloromethane at temperatures ranging from 30°C to 110°C over 6 to 72 hours. Molar ratios typically involve 1:2–4:0.01–0.3 for benzaldehyde derivatives, benzamidine hydrochloride derivatives, and copper acetate, respectively.

  • Mechanism

    The copper catalyst promotes the formation of a copper-aryl intermediate which then couples with the triazine ring, substituting the chlorine atom.

  • Benefits

    This method allows for diverse functional group tolerance and can be adapted to various substituted aryl iodides, including 4-iodophenyl groups, enabling structural diversity in triazine derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Solvents Temperature (°C) Reaction Time Yield (%) Advantages References
Alkylation via Cyanuric Chloride Cyanuric chloride, benzene, AlCl3 catalyst 1,2-Dichlorobenzene ~100 ~20 hours High (~80-90) One-pot, reduced catalyst & waste
Copper-Catalyzed Coupling 2-chloro-4,6-diphenyl-1,3,5-triazine, Cu(OAc)2, K2CO3 Toluene, acetonitrile, DCM 30-110 6-72 hours Moderate to high (70-85) Functional group tolerance, versatile
Hydrazine Route (Indirect) Hydrazine hydrate, substituted triazines Acetonitrile Reflux (~80) 3-4 hours High (90+) High purity, suitable for derivatives

In-Depth Research Findings and Notes

  • The alkylation method using cyanuric chloride and benzene followed by substitution with 4-iodophenol or related nucleophiles is favored for its simplicity and environmental benefits, including lower acid waste and catalyst consumption.

  • Copper-catalyzed coupling reactions offer a broader substrate scope, allowing the introduction of various aryl groups including the 4-iodophenyl substituent, under relatively mild conditions with good yields.

  • Reaction optimization studies indicate that the choice of base (potassium carbonate, sodium carbonate, or cesium carbonate) and solvent significantly affects the reaction rate and yield in copper-catalyzed methods.

  • Post-reaction purification typically involves flash column chromatography using silica gel and solvent systems such as dichloromethane/hexane mixtures to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce extended aromatic systems.

Scientific Research Applications

2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The triazine ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorine’s high electronegativity stabilizes the LUMO, improving electron transport in OLEDs. Bromine and iodine, while weaker electron-withdrawers, contribute to heavier atom effects, promoting intersystem crossing for phosphorescence .

Luminescence Efficiency

  • PXSeDRZ (selenium-based): Achieves 19.5% external quantum efficiency (EQE) in OLEDs, attributed to selenium’s heavy atom effect and donor-acceptor architecture .
  • Bromophenyl analog : Used in phosphorescent host materials but shows lower EQE (<15%) compared to PXSeDRZ .
  • Iodophenyl derivative : Expected to exhibit stronger spin-orbit coupling than bromine but weaker than selenium. Theoretical predictions suggest EQE values between 12–18%, pending experimental validation.

Thermal and Solubility Properties

  • Fluorophenyl analog : High thermal stability (decomposition >300°C) due to fluorine’s strong C-F bonds .
  • Iodophenyl derivative : Lower thermal stability than fluorine analogs but improved solubility in organic solvents (e.g., toluene, THF) compared to bromine derivatives .

Biological Activity

2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with triazine precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

TechniqueObservations
NMRChemical shifts corresponding to aromatic protons observed
IRCharacteristic peaks for C=N (around 1679 cm1^{-1})
MSMolecular ion peak confirming molecular weight

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests against various bacterial strains showed significant inhibition of growth.

Case Study: Antimicrobial Efficacy
A study evaluated the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound possesses stronger activity against Gram-negative bacteria compared to Gram-positive strains.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro.

Research Findings: Inhibition Studies
In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages:

  • Cytokine Levels : TNF-α and IL-6 levels were significantly reduced.
  • IC50 Values : The IC50 for TNF-α inhibition was determined to be approximately 50 µM.

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay
The compound was tested on human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).

Table 3: Cytotoxic Effects

Cell LineIC50 (µM)
HeLa25
MCF-730

The results show that the compound has promising anticancer properties with relatively low IC50 values, indicating potent cytotoxic effects.

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